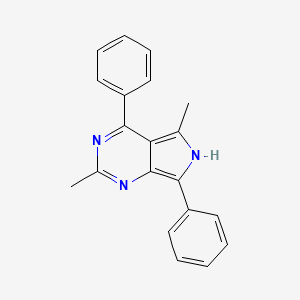
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization and arylation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolo(3,4-d)pyrimidine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases, blocking their activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase active site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,3-d)pyrimidine: Another member of the pyrrolopyrimidine family, known for its kinase inhibitory activity.
Pyrrolo(1,2-a)pyrazine: Exhibits antibacterial and antifungal activities.
Pyrido(2,3-d)pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both methyl and phenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
57436-34-7 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17N3/c1-13-17-18(15-9-5-3-6-10-15)22-14(2)23-20(17)19(21-13)16-11-7-4-8-12-16/h3-12,21H,1-2H3 |
InChI Key |
DKXOFAXYUKRERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C3=CC=CC=C3)N=C(N=C2C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
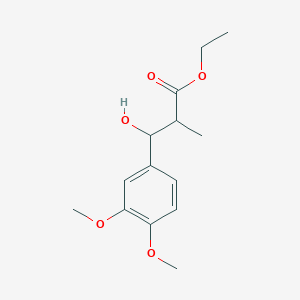



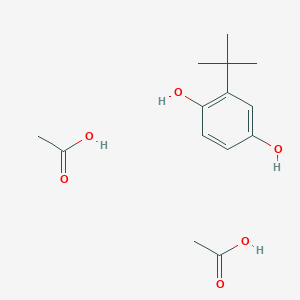
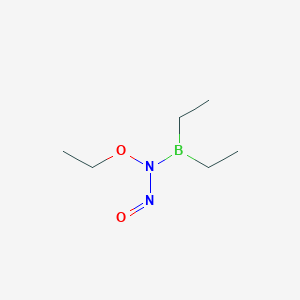
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
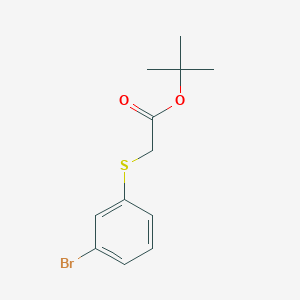
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

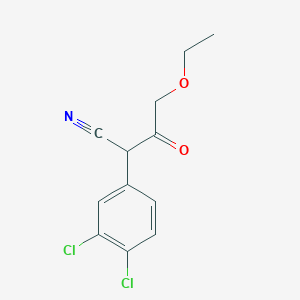

![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)
